Product packaging for 1,7-Dimethylfluorene(Cat. No.:CAS No. 442-66-0)

1,7-Dimethylfluorene

Cat. No.: B047281
CAS No.: 442-66-0
M. Wt: 194.27 g/mol
InChI Key: NHPVHXMCRWRSNW-UHFFFAOYSA-N
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Description

1,7-Dimethylfluorene is a high-purity, synthetic organic compound that serves as a critical building block and model system in advanced materials research. Its core value lies in its rigid, planar fluorene backbone, which is strategically functionalized with methyl groups at the 1 and 7 positions. This molecular structure imparts significant electronic and structural properties, making it an invaluable precursor in the synthesis of organic semiconductors, conjugated polymers, and blue-light-emitting materials for OLED (Organic Light-Emitting Diode) device development. Researchers utilize this compound to study structure-property relationships, particularly how alkyl side-chain substitution influences intermolecular packing, charge carrier mobility, and thermal stability in thin-film architectures. Its mechanism of action in these applications is primarily electronic; the fluorene unit provides a wide bandgap and efficient hole-transport characteristics, while the methyl groups can modulate solubility and crystallinity without significantly distorting the core's conjugation. Furthermore, this compound finds application in the preparation of ligands for catalysis and as a scaffold in the design of porous organic frameworks. This product is intended for research and development purposes only in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14 B047281 1,7-Dimethylfluorene CAS No. 442-66-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7-dimethyl-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14/c1-10-6-7-13-12(8-10)9-15-11(2)4-3-5-14(13)15/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPVHXMCRWRSNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=CC=CC(=C3C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10487227
Record name 1,7-DIMETHYLFLUORENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10487227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442-66-0
Record name 1,7-DIMETHYLFLUORENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10487227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Intermediate

1,7-Dimethylfluorene and its derivatives are important intermediates in organic synthesis. echemi.com For example, the oxidation of this compound yields 1,7-dimethylfluorenone, which can be further functionalized. rsc.org The methyl groups can also be subjected to various chemical transformations, providing pathways to more complex fluorene-based structures.

Materials Science and Organic Electronics

The fluorene (B118485) core is a key component in the design of materials for organic electronics, and substituted fluorenes like the 1,7-dimethyl derivative are of interest in this field. cymitquimica.com The substitution can influence the packing of molecules in the solid state, which in turn affects the material's electronic properties, such as charge carrier mobility. Research into various dimethylfluorene isomers, including the 1,7-isomer, is relevant for developing new organic semiconductors. cymitquimica.com

Mechanistic and Structural Studies

Targeted Synthesis of this compound from Precursors

The specific synthesis of this compound can be achieved from well-defined starting materials, including the reduction of its corresponding ketone and the degradation of a natural product.

A direct and unambiguous synthesis of this compound involves the reduction of 1,7-dimethylfluorenone. rsc.org The Wolff-Kishner reduction is a classic and effective method for this transformation. rsc.orgacs.org This reaction deoxygenates the ketone to the corresponding methylene (B1212753) group. nih.gov The Huang-Minlon modification of the Wolff-Kishner reaction, which involves heating the ketone with hydrazine (B178648) hydrate (B1144303) and a base like potassium hydroxide (B78521) in a high-boiling solvent, is commonly employed. acs.orgcore.ac.uk This procedure successfully converts 1,7-dimethylfluorenone (also known as gibberenone) into this compound. rsc.org Studies on the reduction of fluorenone itself have shown that a sufficient excess of hydrazine is crucial for achieving a high yield of fluorene (B118485) and avoiding the formation of dimeric byproducts like 9,9'-bifluorene. acs.orgacs.org

This compound has been identified as a key degradation product of gibberellic acid, a well-known plant hormone. researchgate.netresearchgate.netuoguelph.ca Dehydrogenation of gibberic acid, a derivative of gibberellic acid, with selenium yields a hydrocarbon named gibberene. rsc.orgoup.com Through degradation and unambiguous synthesis, gibberene was conclusively identified as this compound. rsc.orgresearchgate.netresearchgate.net The corresponding ketone, gibberenone, formed during this process, was identified as 1,7-dimethylfluorenone. rsc.org Oxidation of gibberene produces 1,7-dimethylfluorenone, and further oxidation yields fluorenone-1,7-dicarboxylic acid. rsc.orgrsc.org This connection to a natural product provides a distinct route for obtaining the this compound scaffold.

Reduction of 1,7-Dimethylfluorenone

General Strategies for Dimethylfluorene Synthesis

General methods for synthesizing dimethylfluorenes often involve the alkylation of a pre-formed fluorene or a substituted fluorene precursor. The most common targets for dimethylation are the C9 position, due to the acidity of its protons, and various positions on the aromatic rings.

The synthesis of 9,9-dimethylfluorene derivatives is frequently accomplished by the methylation of the corresponding fluorene precursor at the C9 position. This reaction is typically carried out by treating the fluorene with a base to form a carbanion, followed by reaction with a methylating agent. google.comgoogle.comchemicalbook.com Common reagents include methyl iodide in the presence of a base like potassium hydroxide or potassium tert-butoxide in a solvent such as dimethyl sulfoxide (B87167) (DMSO). google.comchemicalbook.com An alternative, more environmentally friendly method uses dimethyl carbonate as the methylating agent with a strong base like sodium hydride or potassium tert-butoxide. google.com

The synthesis of other isomers, such as 2,7-dimethylfluorene, typically starts from precursors that already contain the methyl groups in the desired positions. For example, 2,7-dimethylfluorenone can be synthesized from 4,4'-dimethyldiphenic acid anhydride (B1165640) via heating with copper powder, followed by a Wolff-Kishner reduction to yield 2,7-dimethylfluorene. core.ac.uk

Alkylation Procedures for Introducing Methyl Groups (e.g., 9,9-dimethylfluorene)

The introduction of methyl groups onto the fluorene scaffold, particularly at the C9 position, is a fundamental transformation in the synthesis of fluorene derivatives for various applications. The acidity of the protons at the C9 position (pKa ≈ 22.6 in DMSO) facilitates deprotonation and subsequent alkylation. wikipedia.org A variety of methods have been developed for the synthesis of 9,9-dimethylfluorene, a common building block.

Early methods often employed strong bases and methylating agents that posed environmental or safety concerns. For instance, the use of methyl iodide, a volatile and toxic liquid, in the presence of a base has been a common approach. google.comgoogle.com One procedure involves the reaction of 2-bromofluorene (B47209) with methyl iodide and potassium hydroxide in dimethyl sulfoxide (DMSO) to yield 9,9-dimethyl-2-bromofluorene. google.com Another method uses methyl iodide with sodium methoxide, though this can lead to side products like methyl benzoate (B1203000) and 9-methylfluorene (B46981) due to base-mediated cleavage. cdnsciencepub.com Phase transfer catalysis (PTC) has also been employed, using benzyl-triethyl-ammonium chloride (TEBAC) as the catalyst with aqueous sodium hydroxide and methyl iodide, to achieve high yields of 9,9-dimethylated products. chemicalbook.com

More recent advancements have focused on developing greener and more economical synthetic routes. A notable example is the use of dimethyl carbonate as a methylating agent in the presence of an alkaline substance like sodium hydride or potassium tert-butoxide. google.com This method avoids the use of toxic reagents like methyl iodide and simplifies wastewater treatment. google.com Another mild and efficient protocol involves the use of potassium tert-butoxide (t-BuOK) as both a base and a catalyst to facilitate the alkylation of fluorene with alcohols, although this is more commonly used for mono-alkylation. rsc.org

The table below summarizes various synthetic conditions for the preparation of 9,9-dimethylfluorene and its derivatives.

Starting MaterialMethylating AgentBase/CatalystSolventKey Features
FluoreneDimethyl CarbonateSodium Hydride or Potassium tert-butoxideDMF, DMSO, THF, etc.Environmentally friendly, avoids toxic methyl halides. google.com
2-BromofluoreneMethyl IodidePotassium HydroxideDMSOTwo-step process starting from fluorene; bromination followed by methylation. google.com
2-BromofluoreneMethyl IodideNaOH / TEBACDMSOHigh-yield synthesis via phase transfer catalysis. chemicalbook.com
9H-FluoreneMethyl IodidePotassium tert-butoxideTetrahydrofuran (B95107)Standard laboratory method using a strong base. rsc.org

Functionalization and Derivatization Approaches for Fluorene Skeletons

The fluorene skeleton is a versatile platform that can be readily modified at several positions, allowing for the tuning of its electronic and physical properties. The primary sites for functionalization are the C2, C7, and C9 positions. asianpubs.orgnih.gov The reactivity of these positions differs, enabling selective derivatization.

The C9 position is characterized by its acidic benzylic protons, making it susceptible to nucleophilic substitution via deprotonation with a base. wikipedia.orgresearchgate.net This allows for the introduction of a wide variety of substituents, including alkyl, aryl, and other functional groups. The introduction of two substituents at the C9 position creates a spiro-center, which imparts a three-dimensional structure that can prevent intermolecular aggregation and enhance solubility and thermal stability in polymeric materials. mdpi.comresearchgate.net

In contrast, the C2 and C7 positions are electron-rich and thus reactive towards electrophilic substitution reactions. asianpubs.org This allows for the introduction of groups through reactions such as halogenation, nitration, and Friedel-Crafts acylation. These positions are electronically coupled through the biphenyl (B1667301) system, and their functionalization significantly impacts the optoelectronic properties of the molecule. researchgate.net This dual reactivity at C9 and C2/C7 makes fluorene a highly adaptable building block for complex molecular architectures.

Introduction of Diverse Functional Groups at Specific Positions (e.g., 2,7-disubstitution, 9,9-disubstitution)

The strategic introduction of functional groups at specific positions on the fluorene core is crucial for tailoring molecules for applications in materials science, such as organic light-emitting diodes (OLEDs) and solar cells. asianpubs.orgmdpi.com

9,9-Disubstitution:

The alkylation at the C9 position is a common first step in many synthetic sequences. Beyond simple methylation, longer alkyl chains or functionalized chains can be introduced to improve solubility or provide reactive handles for further modification. nih.govaau.edu.et For example, 9,9-diallylfluorene (B2720662) can be synthesized by reacting fluorene with allyl bromide, which can then be oxidatively cleaved to form fluorene-9,9-diacetaldehyde, a precursor to other derivatives. asianpubs.org Palladium-catalyzed reactions have also been developed to synthesize 9,9-disubstituted fluorenes from 2-iodobiphenyls and α-diazoesters, offering a route to functionalized fluorenes with ester groups at the C9 position. labxing.com These ester groups can be subsequently reduced to hydroxyl groups, providing a site for further derivatization. labxing.com

2,7-Disubstitution:

Functionalization at the C2 and C7 positions is often achieved through modern cross-coupling reactions, which provide efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds. Key intermediates for these reactions are often 2,7-dihalogenated fluorenes, such as 2,7-dibromo-9,9-dimethylfluorene. rsc.org

Common methods for 2,7-functionalization include:

Suzuki Coupling: This palladium-catalyzed reaction between a boronic acid (or ester) and an organohalide is widely used to introduce aryl or vinyl groups. For instance, 2,7-diarylfluorenes can be synthesized by coupling 2,7-dibromofluorene (B93635) derivatives with various arylboronic acids. researchgate.net This approach is fundamental in creating conjugated polymers and oligomers for electronic applications.

Ullmann Condensation: This copper-mediated reaction is effective for forming carbon-nitrogen bonds. It has been used to synthesize 2,7-diaminated fluorene derivatives by reacting 2,7-diiodofluorene with various amines. nih.gov

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper complexes. It has been employed to synthesize oligo(9,9-dihexyl-2,7-fluorene ethynylene)s, which are highly fluorescent blue-light emitting materials. researchgate.net

Heck Coupling: This palladium-catalyzed reaction forms a substituted alkene by reacting an unsaturated halide with an alkene. It has been used to extend the conjugation length of fluorene chromophores, for example, by coupling a 2-iodo-7-nitrofluorene derivative with a vinyl-substituted benzothiazole. nih.gov

These methodologies allow for the synthesis of a vast library of fluorene derivatives with precisely controlled structures and properties. The ability to introduce different functional groups at both the C9 and the C2/C7 positions provides a powerful toolkit for the rational design of advanced organic materials. nih.govaip.org

Free-Radical Mediated Transformations in Dimethylfluorenes

Free-radical reactions involve intermediates with unpaired electrons and are typically initiated by heat or light. fishersci.canih.gov These high-energy species can induce complex bond-forming and bond-breaking events, leading to rearranged or cyclized products. fishersci.cacymitquimica.com

The thermal decomposition, or pyrolysis, of dimethylfluorene derivatives provides insight into their stability and rearrangement pathways under high-temperature conditions. While specific studies on this compound are not prevalent, research on isomers like 9,9-dimethylfluorene offers a model for these transformations. Flash vacuum pyrolysis (FVP) of 9,9-dimethylfluorene at 800 °C results in the formation of phenanthrene (B1679779) and dibenzofulvene as the primary products. uni.lu

In a typical experiment, pyrolysis of 9,9-dimethylfluorene yielded phenanthrene (43%) and dibenzofulvene (27%), alongside a small amount of fluorene (8%). uni.lu The formation of these products is attributed to free-radical mechanisms initiated by the homolytic cleavage of a methyl group. uni.lu The ratio of these products can be influenced by the specific precursor and pyrolysis conditions. uni.lu

Table 1: Pyrolysis Products of 9,9-Dimethylfluorene at 800 °C An interactive data table based on research findings.

PrecursorProductYield (%)Dibenzofulvene:Phenanthrene Ratio
9,9-DimethylfluorenePhenanthrene43%38:62
9,9-DimethylfluoreneDibenzofulvene27%38:62

Data sourced from a study on the flash vacuum pyrolysis of 9,9-dimethylfluorene. uni.lu

Control experiments have shown that direct ring expansion of dibenzofulvene to phenanthrene under the same conditions is a minor pathway, accounting for only about 3% of the conversion. uni.lu This suggests that the majority of phenanthrene is formed via a radical rearrangement mechanism rather than through the dibenzofulvene intermediate. uni.lu

The formation of phenanthrene from 9,9-dimethylfluorene pyrolysis is explained by a neophyl-type free radical rearrangement. uni.lu This class of reaction involves the migration of an aryl group to an adjacent radical center, often through a spirocyclic intermediate. uni.lu

The proposed mechanism for 9,9-dimethylfluorene begins with the loss of a methyl radical to form a stabilized 9-fluorenyl radical. A subsequent 1,2-hydrogen shift, though formally disallowed, is thought to produce a non-conjugated radical intermediate. uni.lu This key intermediate then undergoes a neophyl-type rearrangement where the radical attacks one of the benzene (B151609) rings, leading to a ring-expanded spirocyclic radical. uni.luuni.lu Subsequent hydrogen loss and aromatization yield the final phenanthrene product. uni.lu This radical-mediated ring expansion is the dominant pathway for phenanthrene formation from the pyrolysis of 9,9-dimethylfluorene. uni.lu

Pyrolysis Pathways and Products (e.g., phenanthrene, dibenzofulvene formation)

Oxidation and Reduction Pathways in Dimethylfluorenes

Oxidation and reduction reactions involve the transfer of electrons, resulting in a change in the oxidation state of the carbon atoms. fishersci.cauni.lufishersci.cafishersci.ca For dimethylfluorenes, these reactions typically target the methyl groups or the benzylic carbon at the 9-position.

This compound, also known as gibberene, can be oxidized to form 1,7-dimethylfluorenone (gibberenone). nih.govrsc.org This conversion can be achieved using oxidizing agents like potassium permanganate (B83412) in acetone (B3395972) or sodium dichromate in acetic acid. nih.govrsc.orgwikipedia.org Further oxidation of 1,7-dimethylfluorenone can lead to fluorenone-1,7-dicarboxylic acid. nih.govnih.gov This process demonstrates the stepwise oxidation first of the fluorene nucleus (position 9) to a ketone, followed by the oxidation of the methyl groups to carboxylic acids. nih.govnih.gov

Conversely, the reduction of 1,7-dimethylfluorenone back to this compound can be accomplished through methods like the Wolff-Kishner reduction. nih.gov This reaction specifically removes the carbonyl oxygen atom, converting the ketone back into a methylene group and restoring the hydrocarbon structure. nih.gov The electrochemical oxidation of related polyfluorene systems has also been studied, showing that the fluorene core can undergo reversible oxidation, which is a key property for its use in electronic materials. uni.lu

Ring Closure and Cyclization Reactions in Fluorene Synthesis

The synthesis of the fluorene ring system, including substituted derivatives like this compound, often relies on intramolecular ring-closure reactions. nih.govumweltprobenbank.denih.gov A common strategy involves the cyclization of appropriately substituted biphenyl precursors. fishersci.ca

One established method for synthesizing 1,7-dimethylfluorenone, a direct precursor to this compound, involves the diazotisation and subsequent ring closure of 2-amino-5:2'-dimethylbenzophenone. nih.gov In this synthesis, an amino group on one phenyl ring is converted into a reactive diazonium salt, which then undergoes an intramolecular cyclization (a Pschorr-type reaction) by attacking the adjacent phenyl ring to form the five-membered ring of the fluorenone core. nih.govnih.gov

Other general methods for fluorene synthesis include the cyclization of ortho-substituted biphenyls. fishersci.ca For instance, the reaction of 2,3-dimethylbiphenyl under certain conditions could theoretically lead to methylfluorene isomers. fishersci.ca Reductive cyclization of 2-benzylidene-1-tetralones has also been reported as a pathway to form benzo[c]fluorene derivatives, showcasing another strategy for constructing the fused ring system. umweltprobenbank.de These cyclization reactions are fundamental for the construction of the specific substitution patterns required for compounds like this compound. nih.gov

Advanced Spectroscopic and Crystallographic Characterization in Dimethylfluorene Research

Vibrational Spectroscopy for Structural Elucidation and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. These methods are fundamental for identifying functional groups and providing insights into the molecular structure of 1,7-dimethylfluorene.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the context of this compound, IR spectroscopy is used to confirm the presence of its key structural features. Although detailed spectral assignments for this compound are not extensively published, its identity has been confirmed by comparing its IR spectrum with that of authentic samples. tandfonline.com

The expected IR spectrum of this compound would exhibit characteristic absorption bands:

Aromatic C-H Stretching: Vibrations for the C-H bonds on the fused aromatic rings typically appear in the region of 3100–3000 cm⁻¹. spectroscopyonline.com

Alkyl C-H Stretching: The C-H bonds of the two methyl (–CH₃) groups and the methylene (B1212753) (–CH₂–) bridge are expected to show absorption bands in the 3000–2850 cm⁻¹ range. libretexts.org

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic rings give rise to a series of sharp bands, typically between 1600 cm⁻¹ and 1450 cm⁻¹.

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds provide information about the substitution pattern on the rings and are expected in the 900–675 cm⁻¹ region.

Analysis of the parent compound, fluorene (B118485), by the NIST/EPA Gas-Phase Infrared Database shows prominent bands that serve as a reference for its derivatives. nist.gov

Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to the non-polar bonds that constitute the carbon skeleton of this compound. The technique involves inelastic scattering of monochromatic light, providing information on vibrational modes. Studies on the parent fluorene molecule have identified two strong characteristic bands at approximately 1610 cm⁻¹ and 1594 cm⁻¹, which are assigned to aromatic C=C stretching and a mixture of ring C-C stretching and five-membered ring deformation modes, respectively. researchgate.net These bands are considered signatures of the fluorene group and would be expected in the spectrum of this compound.

While specific Raman studies on this compound are not detailed in the available literature, research on related compounds highlights the technique's utility. For instance, high-pressure Raman spectroscopy has been used to study the structural phase transitions of crystalline fluorene. ekt.gr Furthermore, resonance Raman spectroscopy has been employed to investigate the electronic structure of radical anions of related dinitro-dimethylfluorene derivatives. cdnsciencepub.com

Infrared (IR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the exact molecular structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For this compound, the substitution pattern is unambiguously confirmed by NMR. Due to the molecule's symmetry, the number of unique signals is less than the total number of atoms. The expected chemical shifts can be predicted based on the known spectra of fluorene and its derivatives. rsc.org

Atom Technique Predicted Chemical Shift (δ) ppm Notes
Methyl Protons (C1-CH₃, C7-CH₃) ¹H NMR~2.5A singlet integrating to 6 hydrogens, reflecting the two equivalent methyl groups.
Methylene Protons (C9-H₂) ¹H NMR~3.8A singlet integrating to 2 hydrogens on the fluorene bridge.
Aromatic Protons ¹H NMR7.2 - 7.8A complex series of doublets and triplets corresponding to the 6 aromatic protons. The specific shifts and coupling patterns confirm the 1,7-substitution.
Methyl Carbons (C1-CH₃, C7-CH₃) ¹³C NMR~21Signal for the two equivalent methyl carbons.
Methylene Carbon (C9) ¹³C NMR~37Signal for the bridging methylene carbon.
Aromatic Carbons ¹³C NMR118 - 145Multiple signals corresponding to the aromatic carbons. The number of signals reflects the molecule's symmetry.

Mass Spectrometry (MS) for Molecular Identity and Fragment Analysis

Mass spectrometry (MS) is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and providing clues about its structure through fragmentation analysis. This compound is frequently analyzed using MS, often in conjunction with gas chromatography (GC-MS). nih.gov

The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak (M⁺·) corresponding to its molecular weight. The fragmentation pattern typically involves the loss of a methyl group, leading to a highly stable cation.

Parameter Value Technique Significance Reference
Molecular Formula C₁₅H₁₄-Defines the elemental composition. molbase.com
Exact Mass 194.1096HRMSHigh-resolution mass spectrometry provides the precise mass, confirming the elemental formula. lgcstandards.com
Molecular Ion (M⁺·) m/z 194GC-MSConfirms the molecular weight of the compound. This is often the base peak or a very intense peak. nih.govchalmers.seresearchgate.net
Major Fragment m/z 179GC-MSCorresponds to the loss of a methyl radical ([M-CH₃]⁺), forming a stable methylfluorenyl cation. arkat-usa.org

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. This compound, also known as gibberene, has been isolated as crystalline plates with a melting point of 106–107°C, indicating a structure suitable for single-crystal X-ray analysis. tandfonline.com

However, detailed crystallographic data for this compound, such as its space group and unit cell parameters, are not available in the surveyed literature. Studies on related molecules, such as fluorenyl-substituted siloles and complex fluorenophanes, demonstrate the power of this technique to reveal detailed solid-state packing, including π–π stacking and CH/π interactions, which are crucial for understanding the properties of materials in the solid state. psu.edud-nb.info An X-ray diffraction study of this compound would elucidate the planarity of its fluorene core and the spatial orientation of the methyl substituents.

Chromatographic Methodologies for Purification and Analysis (e.g., HPLC, GC-MS, TLC)

Chromatographic techniques are essential for the separation, purification, and analysis of this compound, especially from complex mixtures containing its isomers.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the predominant method for separating and identifying this compound and other polycyclic aromatic hydrocarbons (PAHs) in environmental and geological samples. nih.gov The high resolution of capillary GC columns allows for the separation of various dimethylfluorene isomers, while the mass spectrometer provides definitive identification based on their mass-to-charge ratio and fragmentation patterns. chalmers.senih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the purity assessment of synthesized this compound, with purities greater than 95% being reported. lgcstandards.com When coupled with fluorescence detection (HPLC-FLD), it becomes a highly sensitive method for analyzing PAHs, including fluorene derivatives, in complex matrices like seafood. fda.govfda.gov

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used primarily to monitor the progress of chemical reactions during the synthesis of fluorene derivatives. asianpubs.orgtue.nl It allows for a quick assessment of the consumption of starting materials and the formation of products before more comprehensive analysis is undertaken. rsc.org

Method Application Details Reference
GC-MS Identification & QuantificationSeparation of isomers in complex mixtures (e.g., crude oil, scrubber water). nih.govchalmers.senih.gov
HPLC Purity AnalysisDetermination of sample purity, often >95%. lgcstandards.comasianpubs.org
TLC Reaction MonitoringQualitative tracking of reaction progress during synthesis. asianpubs.orgtue.nl

Computational and Theoretical Investigations of Dimethylfluorene Electronic and Optical Characteristics

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to investigate the electronic structure and properties of molecules like 1,7-dimethylfluorene. researchgate.netacs.org DFT calculations provide a cost-effective approach to predict various molecular characteristics with a reasonable degree of accuracy, making it an invaluable tool for materials design and characterization. whiterose.ac.uk Functionals such as B3LYP are commonly employed in these studies to achieve a balance between computational cost and accuracy. acs.org

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in molecular orbital theory, and their properties are critical in determining the electronic behavior of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's chemical reactivity and stability. irjweb.com A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity. irjweb.com

For fluorene (B118485) derivatives, the distribution of HOMO densities is a significant factor. In 9,9'-dimethylfluorene, a closely related compound, DFT calculations have shown that the 2- and 7-positions of the fluorene ring have the largest contribution to the HOMO. researchgate.net This suggests that substitutions at these positions, as in this compound, would have a maximal effect on the HOMO energy level. researchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com The electronic transition from the HOMO to the LUMO corresponds to the first excited state of the molecule. irjweb.com

The incorporation of different functional groups can significantly alter the HOMO and LUMO energy levels. For instance, introducing electron-donating moieties tends to increase the HOMO energy, thereby facilitating hole injection in electronic devices. acs.org Conversely, electron-withdrawing groups can lower the LUMO energy, enhancing electron-accepting capabilities. acs.org

Calculation of Ionization Potentials (IPs) and Electron Affinities (EAs)

Ionization potential (IP) is the energy required to remove an electron from a molecule, while electron affinity (EA) is the energy released when an electron is added. These properties are crucial for understanding the charge transport characteristics of materials in organic electronic devices. DFT provides a reliable method for calculating these values. researchgate.netkit.edu

One common approach is to calculate the total electronic energies of the neutral molecule, its cation, and its anion. The IP can then be determined as the energy difference between the cation and the neutral molecule (IP = E(cation) - E(neutral)), and the EA as the energy difference between the neutral molecule and the anion (EA = E(neutral) - E(anion)). researchgate.net While Koopman's theorem, which relates IP and EA directly to HOMO and LUMO energies, is strictly valid only for Hartree-Fock theory, DFT-calculated orbital energies can still provide useful approximations, though sometimes with significant errors. researchgate.net For more accurate predictions, methods like G0W0 are often employed. scm.com

Studies on related fluorene derivatives have shown that modifications to the molecular structure, such as the introduction of different substituents, can significantly impact the IP and EA values. For example, the incorporation of carbazole (B46965) units into a polyfluorene backbone has been shown to decrease the IP by about 0.2 eV compared to the parent polyfluorene, indicating improved hole injection properties. nih.gov

PropertyDescriptionCalculation Method
Ionization Potential (IP) The minimum energy required to remove an electron from a neutral molecule.IP = E(cation) - E(neutral)
Electron Affinity (EA) The energy released when an electron is added to a neutral molecule.EA = E(neutral) - E(anion)

Elucidation of Electronic Charge Distribution and Contribution

Understanding the electronic charge distribution within a molecule is essential for predicting its reactivity and intermolecular interactions. DFT calculations, often coupled with population analysis methods like Mulliken charge analysis, can provide detailed insights into how charge is distributed among the atoms of this compound. irjweb.comacs.org

The charge distribution is directly related to the electronic nature of the constituent atoms and functional groups. The pz atomic orbitals of the carbon atoms in the fluorene core play a significant role in the electronic structure. researchgate.net In the case of 9,9'-dimethylfluorene, the 2- and 7-positions exhibit the largest contribution to the HOMO, indicating a higher electron density at these sites in the highest occupied molecular orbital. researchgate.net This has important implications for electrophilic substitution reactions and for the design of materials with specific charge transport properties. The total bond density between different subunits in related "phane" compounds is also a crucial quantity for understanding π-π interactions. d-nb.info

Structural Optimization and Conformational Studies

Before calculating electronic and optical properties, it is crucial to determine the most stable three-dimensional structure of the molecule. Structural optimization is a computational process that finds the geometry of a molecule that corresponds to a minimum on the potential energy surface. DFT methods are widely used for this purpose. whiterose.ac.uk

For fluorene-based molecules, the planarity of the fluorene unit is a key structural feature. However, the molecule can exhibit different conformations, especially if it is part of a larger, more flexible structure. chinesechemsoc.org For example, in some D-A type molecules with pseudoplanar segments, two stable conformations, quasi-axial (QAC) and quasi-equatorial (QEC), can coexist in the ground state. chinesechemsoc.org These different conformations can have distinct electronic and photophysical properties. chinesechemsoc.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful tool for studying the properties of molecules in their excited states. researchgate.net TD-DFT allows for the calculation of excitation energies, which are fundamental to understanding a molecule's interaction with light. researchgate.net This method is widely used to predict and interpret the absorption and emission spectra of organic molecules. nih.govjyu.fi

Prediction and Interpretation of Absorption and Emission Spectra

TD-DFT calculations can predict the vertical transition energies, wavelengths, and oscillator strengths of electronic transitions. rsc.org These calculated values can then be compared with experimental absorption spectra to identify the nature of the electronic transitions involved. For example, the lowest energy absorption band often corresponds to the HOMO to LUMO transition.

Studies on fluorene derivatives and related compounds have successfully used TD-DFT to interpret their optical properties. For instance, in some fluorene-based copolymers, the incorporation of carbazole units leads to a blue shift in both the absorption and emission peaks. nih.gov The absorption spectra of some dinitroaromatic radical anions, including a derivative of 2,7-dinitro-9,9-dimethylfluorene, show broad bands characteristic of charge-localized mixed-valence species. cdnsciencepub.com

Determination of Excitation Energies and Oscillator Strengths

The optical properties of a molecule are governed by its electronically excited states. Upon absorption of light, a molecule transitions from its ground electronic state to an excited state. The energy required for this transition is the excitation energy, which determines the position of absorption bands in the UV-visible spectrum. The intensity of this absorption is related to the oscillator strength, a dimensionless quantity that represents the probability of a specific electronic transition occurring.

Quantum-chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT), are widely employed to calculate excitation energies and oscillator strengths for fluorene derivatives. nih.govaps.org These calculations provide a theoretical absorption spectrum that can be compared with experimental data. For instance, calculations on various fluorene derivatives have shown that the lowest energy absorption band typically corresponds to the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), often characterized as a π–π* transition. mdpi.com

The accuracy of these predictions depends on the chosen computational method and basis set. ias.ac.in Methods like multiconfiguration Hartree–Fock (MCHF) and Configuration Interaction (CI) have also been used, with MCHF generally providing more accurate results compared to CI. ias.ac.in Theoretical calculations for fluorene derivatives consistently model their characteristic absorption and emission spectra, which arise from the π–π* transitions within the conjugated fluorene system. mdpi.com

While specific, detailed computational studies exclusively on this compound are not extensively documented in the reviewed literature, the principles and methods are well-established. For example, TD-DFT calculations have been successfully used to determine the excitation energies for various substituted fluorenes, as shown in the table below, which illustrates how different functional groups impact these properties. The introduction of methyl groups at the 1 and 7 positions is expected to have a subtle, yet predictable, influence on the electronic transitions compared to the parent fluorene molecule.

Table 1: Calculated Excitation Energies and Oscillator Strengths for Selected Fluorene Derivatives

Data sourced from computational studies on fluorene derivatives for OLED applications. acs.orgresearchgate.net

Quantum-Chemical Modeling of Photophysical Behavior

Quantum-chemical modeling provides a powerful framework for understanding the complex photophysical processes that occur in molecules like this compound after they absorb light. uni-muenchen.deresearchgate.net These processes determine the fate of the excited state and include fluorescence, intersystem crossing to triplet states, and non-radiative decay. By simulating these pathways, researchers can predict key photophysical parameters such as fluorescence quantum yield and lifetime. nih.govmdpi.com DFT and TD-DFT are the primary tools used for these investigations, allowing for the study of both ground and excited state potential energy surfaces. nih.govacs.org This modeling is crucial for interpreting experimental results and for designing molecules with specific light-emitting properties. mdpi.com

Fluorescence Quantum Yield Calculations and Lifetime Analysis

Fluorescence is the emission of light from a molecule as it relaxes from an excited singlet state back to the ground state. The fluorescence quantum yield (FQY) is a measure of the efficiency of this process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime is the average time the molecule spends in the excited state before emitting a photon.

Computational models can estimate these properties by calculating the rates of radiative (fluorescence) and non-radiative decay pathways. nih.gov The radiative decay rate is related to the oscillator strength of the transition, while non-radiative decay can be influenced by factors such as molecular vibrations and internal conversion. Studies on fluorene derivatives have shown that they are often highly efficient blue emitters with high photoluminescence efficiency. mdpi.com For example, the FQY of 9,9-dimethylfluorene is reported to be close to unity (0.99). psu.edu

Influence of Substituents on Electronic and Optical Features

The electronic and optical properties of the fluorene core can be systematically tuned by attaching different substituent groups to the aromatic ring. mdpi.com Computational studies are instrumental in predicting and explaining the effects of these substitutions. researchgate.netresearchgate.net

Substituents influence the energy levels of the HOMO and LUMO. nih.govmdpi.com Electron-donating groups (EDGs), such as methyl or alkoxy groups, tend to raise the HOMO energy level, while electron-withdrawing groups (EWGs), like cyano or carbonyl groups, tend to lower the LUMO energy level. researchgate.netresearchgate.net These shifts directly impact the HOMO-LUMO energy gap, which in turn affects the absorption and emission wavelengths. A smaller energy gap generally leads to a red-shift (bathochromic shift) in the absorption and emission spectra. mdpi.com

The position of the substituent is also critical. DFT calculations on 9,9-dimethylfluorene have shown that the 2- and 7-positions have the largest coefficients in the HOMO, meaning that substituents at these positions will have the most significant impact on the molecule's electronic properties. researchgate.net Since this compound has substituents at the 1 and 7 positions, a significant effect from the 7-position methyl group on the HOMO level is expected.

Theoretical investigations on various fluorene derivatives have confirmed these principles:

N-donor substituents at the C9 position of fluorene (dibenzofulvene derivatives) cause a significant redshift in absorption and reduce the energy gap. mdpi.com

Incorporating carbazole units (an electron-donating moiety) into a polyfluorene backbone raises the HOMO energy, which can improve hole injection properties in OLEDs. nih.govacs.org

Attaching different end units to the 2- and 7-positions of the fluorene core via ethynyl (B1212043) linkages alters the photophysical properties, with theoretical calculations confirming the role of substituents on planarity and the extent of π-conjugation. mdpi.com

In fluorenone derivatives , EDGs tend to increase the energy of upper triplet states, which can affect the ISC quantum yield. researchgate.net

For this compound, the two methyl groups act as weak EDGs. Based on theoretical principles, their presence is expected to slightly raise the HOMO energy and cause a small red-shift in the emission spectrum compared to unsubstituted fluorene, while largely maintaining the high fluorescence quantum yield characteristic of the fluorene core.

Table 2: General Influence of Substituent Type on Fluorene Properties

Advanced Materials Science and Emerging Applications of Dimethylfluorene Derivatives

Organic Electronics and Optoelectronic Device Development

Dimethylfluorene derivatives are integral to the advancement of organic electronic devices due to their tunable electronic properties and excellent charge carrier mobility. chemimpex.com The core structure can be chemically modified at the C-2 and C-7 positions to tailor the material for specific functions within a device, such as light emission, hole transport, or electron transport. researchgate.net This versatility has led to their widespread use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells. uky.edu

Dimethylfluorene derivatives are highly sought-after materials for OLEDs, especially for generating blue light, which remains a challenge for stable and efficient devices. ias.ac.in These compounds can function as the primary light-emitting material, a host for a dopant emitter, or a charge-transporting layer. google.com

As emitters, their inherent blue fluorescence can be tuned by attaching different aromatic substituents. For instance, OLEDs using 2,7-dipyrenyl-9,9-dimethylfluorene (DPF) as the emitter have demonstrated highly efficient, deep-blue emission with Commission Internationale de l'Éclairage (CIE) coordinates of (x=0.15, y=0.21) and a maximum efficiency of 5.2 cd/A. capes.gov.br Similarly, devices with a phenylanthracene-substituted dimethylfluorene derivative achieved a luminous efficiency of 3.37 cd/A with CIE coordinates of (0.18, 0.25). doi.org

In phosphorescent OLEDs (PhOLEDs), which can achieve higher theoretical efficiencies, dimethylfluorene derivatives serve as excellent host materials. Their high triplet energy allows for efficient energy transfer to phosphorescent guest emitters without quenching the emission. A key example is 2,7-bis(diphenylphosphine oxide)-9,9-dimethylfluorene (PO6), which has a high triplet energy of 2.72 eV. acs.org When used as a host for the sky-blue phosphorescent dopant FIrpic, devices exhibited a peak external quantum efficiency of 8.1% and a luminous power efficiency of 25.1 lm/W. acs.org The bipolar nature of some derivatives, like DPF, allows them to act as both an emitter and a host, leading to high-efficiency white OLEDs when doped with materials like rubrene, achieving up to 10.5 cd/A. aip.org

Table 1: Performance of Selected Dimethylfluorene Derivatives in OLEDs

Derivative Role in OLED Max. Efficiency CIE Coordinates Source(s)
2,7-dipyrenyl-9,9-dimethylfluorene (DPF) Blue Emitter 5.2 cd/A (0.15, 0.21) capes.gov.br
2,7-dipyrenyl-9,9-dimethylfluorene (DPF) White Host (rubrene doped) 10.5 cd/A (0.28, 0.35) aip.org
Phenylanthracene-substituted dimethylfluorene Blue Emitter 3.37 cd/A (0.18, 0.25) doi.org
2,7-bis(diphenylphosphine oxide)-9,9-dimethylfluorene (PO6) PhOLED Host (FIrpic doped) 8.1% (EQE), 25.1 lm/W Sky-blue acs.org
9,9-dimethylfluorene-10-naphthylanthracene derivative Blue Emitter 3.89 cd/A (0.163, 0.149) tandfonline.com

The application of dimethylfluorene derivatives extends to organic field-effect transistors (OFETs), which are fundamental components of flexible circuits and displays. uky.edu In an OFET, an organic semiconductor modulates the flow of current between two electrodes. While materials like pentacene (B32325) and DNTT are benchmarks for p-type (hole-transporting) transistors, the tunable nature of fluorene (B118485) derivatives allows for the development of high-performance semiconductors.

The charge carrier mobility is a critical parameter for OFET performance. Research into 2,7-bis(diarylamino)-9,9-dimethylfluorenes, primarily designed as hole-transport materials for OLEDs, also provides insights into their potential for OFETs. Time-of-flight measurements show that blends of these materials in polystyrene have hole mobilities in a similar range to their biphenyl-bridged analogues, which are known to be efficient charge transporters. capes.gov.br While specific high-performance OFET devices based solely on 1,7-dimethylfluorene are not as widely reported as their OLED and PSC counterparts, the inherent charge transport capabilities of the broader dimethylfluorene class make them promising candidates for this technology. uky.edu

In the realm of solar energy, dimethylfluorene derivatives have emerged as highly effective components in photovoltaic devices, particularly in perovskite solar cells (PSCs). researchgate.net PSCs are a next-generation solar technology known for their rapidly increasing power conversion efficiencies (PCE). nih.gov However, their long-term stability remains a key challenge, often linked to the degradation of the hole transport material (HTM) used in the device architecture. xlynxmaterials.com

Dimethylfluorene-based compounds have been developed as advanced HTMs that can outperform the long-standing standard, Spiro-OMeTAD. acs.orgscribd.com The rigid and electron-rich nature of the fluorene core, combined with appropriate functionalization, facilitates efficient extraction of holes from the perovskite layer and their transport to the electrode. researchgate.net

For example, a fluorene-terminated HTM known as DM, when used in a PSC, enabled a PCE of 23.2% in small-area cells and 21.7% in larger-area cells. These devices also demonstrated superior thermal stability, retaining 95% of their initial performance after 500 hours at 60°C. scribd.com Another study on a series of fluorene-terminated spiro-type HTMs reported a certified PCE of 25.49%, among the highest values for this type of solar cell architecture. acs.org Theoretical studies continue to push the boundaries, with newly designed dimethylfluorene-based HTMs showing anticipated PCEs of up to 28.33% and high open-circuit voltages (Voc) between 1.15 V and 1.25 V. researchgate.net

Table 2: Performance of Dimethylfluorene-Based HTMs in Perovskite Solar Cells

HTM Derivative Power Conversion Efficiency (PCE) Open-Circuit Voltage (Voc) Fill Factor (FF) Source(s)
DM (Fluorene-terminated) 23.2% N/A N/A scribd.com
p-BM (Fluorene-terminated Spiro-type) 25.49% 1.184 V 83.56% acs.org
ZM1-ZM5 (Designed HTMs) 25.87% - 28.33% (anticipated) 1.15 V - 1.25 V (anticipated) 0.8948 - 0.9014 (anticipated) researchgate.net

The success of dimethylfluorene derivatives as HTMs in PSCs stems from targeted molecular design strategies. researchgate.net The primary goal is to optimize the material's highest occupied molecular orbital (HOMO) energy level to align perfectly with the valence band of the perovskite absorber, ensuring efficient hole extraction while blocking electrons. mdpi.com

Key design strategies include:

End-Capping with Acceptor/Donor Groups: Attaching electron-donating groups, such as diarylamines, to the 2,7-positions of the fluorene core enhances its hole-transporting character. capes.gov.brresearchgate.net Conversely, end-capping with acceptor groups via linkers like thiophene (B33073) can also fine-tune the electronic properties for improved performance. researchgate.net

Extending π-Conjugation: Introducing additional conjugated units, such as fluorene or carbazole (B46965), can increase hole mobility and improve device performance. acs.org

Tuning Steric Configuration: Modifying the structure with terminal methyl groups can influence solubility, crystallinity, and molecular packing, which in turn affects hole mobility. In one study, a derivative with two methyl groups (2M-DDF) exhibited a higher hole mobility (4.65 × 10⁻⁴ cm² V⁻¹ s⁻¹) compared to derivatives with zero or four methyl groups. mdpi.com

Improving Stability: The high glass-transition temperatures of many dimethylfluorene-based HTMs contribute to the morphological stability of the solar cell, preventing degradation at elevated temperatures. capes.gov.brscribd.com

Density functional theory (DFT) calculations are a crucial tool in this field, allowing researchers to predict the electronic properties (such as HOMO/LUMO levels and band gaps) of new molecular designs before undertaking complex synthesis. researchgate.netresearchgate.net This computational approach accelerates the discovery of HTMs with superior planarity, deeper HOMO levels, and high solubility, all of which are critical for fabricating high-performance PSCs. researchgate.net

While fluorene derivatives are most commonly engineered to be hole transporters or emitters, they can also be adapted to function as electron transport materials (ETMs). This is typically achieved by incorporating strong electron-withdrawing groups into the molecular structure. These groups lower the material's lowest unoccupied molecular orbital (LUMO) energy level, facilitating electron injection from the cathode and transport through the ETM layer.

A prime example of this strategy is the use of the phosphine (B1218219) oxide moiety (P=O). The compound 2,7-bis(diphenylphosphine oxide)-9,9-dimethylfluorene (PO6) was specifically designed as a charge-transporting host material. acs.org Computational analysis predicted its LUMO energy to be significantly lower (by 0.59 eV) than a comparable diphenylamino-substituted derivative, indicating its suitability for electron transport. This ability to function as both a host and an electron transporter makes it a valuable component in simplified OLED device structures. acs.org Another study noted that 2,7-dipyrenyl-9,9-dimethylfluorene (DPF) can act as an electron transport layer, highlighting its high electron mobility and bipolar nature. aip.org

Design and Optimization of Hole Transport Materials (HTMs)

Strategies for Tuning Luminescent and Charge Transport Characteristics

The versatility of dimethylfluorene derivatives in optoelectronics is a direct result of the ability to precisely tune their fundamental properties through chemical synthesis. The emission color (luminescence) and the efficiency of charge movement (charge transport) are intricately linked to the molecule's electronic structure, which can be systematically modified.

Strategies for tuning these characteristics include:

Substitution at C-2 and C-7 Positions: This is the most effective strategy for tuning electronic properties. DFT calculations show that the HOMO of the 9,9-dimethylfluorene core has the largest orbital contributions at the 2- and 7-positions. researchgate.net

Luminescence Tuning: Attaching different π-conjugated groups, such as pyrene, capes.gov.br phenylanthracene, doi.org or various aryl groups, ias.ac.in directly alters the energy gap and thus the emission wavelength. This allows for the creation of emitters across the visible spectrum, from deep blue to green and red. ias.ac.inacs.org For example, copolymerizing a fluorene monomer with varying amounts of a thiophene-containing monomer allows the emission color to be tuned from blue to red. acs.org

Charge Transport Tuning: Introducing electron-donating groups (e.g., diarylamines) raises the HOMO level, creating effective HTMs. capes.gov.br Conversely, adding electron-withdrawing groups (e.g., phosphine oxides) lowers both the HOMO and LUMO levels, which can lead to materials with enhanced electron transport capabilities or bipolar characteristics. acs.org A good correlation between the HOMO energy level and the Hammett constants of the substituents has been demonstrated, providing a predictive tool for molecular design. ias.ac.in

Substitution at the C-9 Position: While typically occupied by methyl groups to ensure solubility and prevent aggregation, modifying the substituents at the C-9 bridge primarily affects thermal properties and film morphology rather than the optical properties. capes.gov.br

Controlling Intermolecular Interactions: The formation of hydrogen bonds can be used as a reversible switch to tune photoluminescent color. In one study, copolymer films doped with fluorene derivatives containing pyridine (B92270) groups exhibited green photoluminescence when hydrogen-bonded and blue photoluminescence when the bonds were dissociated by heating. nih.gov

Molecular Geometry and Reorganization Energy: The charge transport efficiency is also governed by the reorganization energy—the energy required for a molecule's geometry to relax after gaining or losing a charge. DFT calculations suggest that the enforced planarization of the fluorene bridge can lead to a slightly larger reorganization energy compared to more flexible biphenyl-bridged systems, which is a key consideration in designing highly mobile charge carriers. capes.gov.br

Through these synthetic strategies, researchers can create a vast library of dimethylfluorene derivatives, each tailored with a specific combination of luminescent and charge transport properties for optimized performance in a given optoelectronic device.

Impact of Molecular Structure and Conjugation Length

The properties of fluorene-based materials are intrinsically linked to their molecular architecture, particularly the extent of their π-conjugated system. The fluorene molecule itself is an ortho-fused tricyclic hydrocarbon that serves as a building block in many advanced materials. nih.gov The electronic characteristics of its derivatives are highly influenced by the positions of substituents. Density functional theory (DFT) calculations have shown that the 2- and 7-positions of the fluorene ring have the most significant contribution to the Highest Occupied Molecular Orbital (HOMO). This suggests that substitution at these positions, as in this compound, would have a maximal impact on the molecule's electronic properties.

The concept of conjugation length is crucial in designing organic electronic materials. In polymers and oligomers based on fluorene, increasing the chain length generally leads to a bathochromic (red) shift in absorption and emission spectra and can influence energy levels. wikipedia.org For instance, studies on fluorene-based oligomers have demonstrated a systematic decrease in LUMO (Lowest Unoccupied Molecular Orbital) energy levels as the chain length increases. wikipedia.org While this compound is a small molecule, its fluorene core is the fundamental repeating unit in many conjugated polymers. The principles of conjugation length observed in polyfluorenes underscore the importance of the fluorene moiety in creating materials with tunable optical and electronic properties. wikidata.org The substitution pattern on the fluorene core can also dramatically alter these properties; for example, connecting fluorene units at the 2,7-positions results in different electronic behavior compared to 3,6-connectivity. uni.lu

Role of Electron-Donating and Electron-Withdrawing Substituents

The electronic nature of substituents on the fluorene backbone is a powerful tool for tuning the optoelectronic properties of its derivatives. Functional groups are broadly categorized as either electron-donating groups (EDG) or electron-withdrawing groups (EWG). fishersci.ca

Electron-Donating Groups (EDGs): These groups, such as amine (-NH2) or alkoxy (-OR) groups, donate electron density to the conjugated π-system. This generally raises the energy of the HOMO, reduces the HOMO-LUMO gap, and can enhance hole transport properties. nih.govuni.lu Attaching EDGs to the fluorene core can lead to materials with improved performance in devices like organic light-emitting diodes (OLEDs). uni.lu The methyl groups in this compound are themselves weak electron-donating groups.

Electron-Withdrawing Groups (EWGs): These groups, such as nitro (-NO2), cyano (-CN), or carbonyl groups, pull electron density from the π-system, typically lowering both the HOMO and LUMO energy levels. fishersci.cauni.lu Introducing EWGs can be used to tune emission colors, improve electron injection/transport, and create materials with strong electron-accepting characteristics. For example, functionalizing a fluorenone unit (a fluorene derivative with a carbonyl group) with an imide group creates a strong electron-deficient acceptor unit. uni.lu

By strategically placing EDGs and EWGs on the this compound scaffold, it is possible to create "push-pull" systems. This molecular design can lead to significant intramolecular charge transfer (ICT), which is highly desirable for applications in nonlinear optics and other advanced materials. nih.gov The specific placement of these groups on the fluorene ring system allows for fine-tuning of the material's properties. nih.govnih.gov

Energy Storage Technologies

Fluorene derivatives are being explored for their potential roles in energy storage systems. Their electrochemical properties and stability make them candidates for various components in next-generation batteries.

Applications as Precursors for Lithium-ion Battery Electrode Prelithiation

A significant challenge in next-generation lithium-ion batteries, especially those using high-capacity anodes like silicon (Si), is the large loss of active lithium during the initial charging cycles. d-nb.info This loss is primarily due to the formation of a solid-electrolyte interphase (SEI) on the anode surface. atamankimya.com Prelithiation, a process that pre-loads the anode with lithium before cell assembly, is a key strategy to compensate for this initial loss. d-nb.info

While direct research on this compound for this application is not prominent in the reviewed literature, its isomer, 9,9-Dimethylfluorene , is well-documented as an effective precursor for creating chemical prelithiation reagents. cenmed.comsigmaaldrich.comresearchgate.netsigmaaldrich.com This reagent, typically a solution of lithium 9,9-dimethylfluorenide in an ether-based solvent like tetrahydrofuran (B95107) (THF), offers a facile and air-tolerant method for prelithiation. cenmed.comresearchgate.net

The key advantages of using the 9,9-dimethylfluorene-based reagent include:

Low Redox Potential: The reagent has a low redox potential, which allows for the fast and effective prelithiation of anodes. researchgate.net

Compensation for Lithium Loss: It effectively compensates for the initial irreversible capacity loss, which is crucial for pairing anodes with lithium-free cathodes like sulfur or V₂O₅. cenmed.comsigmaaldrich.com

Improved Cell Performance: Full cells using anodes prelithiated with this method have shown significantly improved initial Coulombic efficiency and better cycling performance compared to those with untreated anodes. researchgate.net

This established application for 9,9-dimethylfluorene highlights the potential utility of the dimethylfluorene chemical scaffold in advanced battery technologies. The specific electronic properties endowed by the substitution pattern on the fluorene ring are critical, suggesting that other isomers like this compound could be investigated for similar or complementary roles.

Environmental Research and Analysis

Polycyclic aromatic hydrocarbons (PAHs), including fluorene and its alkylated derivatives, are significant environmental pollutants monitored due to their persistence and potential toxicity.

Detection in Environmental Matrices (e.g., crude oil, scrubber water)

This compound has been identified as a component in complex hydrocarbon mixtures from both geological and anthropogenic sources.

Crude Oil: Geochemical analysis of crude oils and source rock extracts from the Niger Delta in Nigeria has shown the presence of various fluorene derivatives. In these samples, this compound (1,7-DMF) was identified as the most abundant isomer among the dimethylfluorenes. nih.govnih.gov The relative distribution of fluorene, dibenzofuran, and dibenzothiophene (B1670422) compounds can provide insights into the depositional environment of the crude oil source rocks. nih.govnih.gov

Scrubber Water: In efforts to control sulfur emissions, many ships use exhaust gas cleaning systems, or "scrubbers." The discharge water from these systems can contain a variety of pollutants. A comprehensive chemical characterization of scrubber water using gas chromatography-atmospheric pressure chemical ionization-high resolution mass spectrometry (GC-APCI-HRMS) tentatively identified this compound as one of the contaminants. nih.gov This indicates that it can be released into the marine environment through shipping activities.

Detection of this compound in Environmental Samples
Environmental MatrixFindingSignificance
Crude Oil (Niger Delta)Identified as the most abundant dimethylfluorene isomer. nih.govnih.govServes as a geochemical marker to understand oil-source rock relationships. nih.gov
Ship Scrubber WaterTentatively identified as a non-polar organic contaminant. nih.govPotential marker for monitoring pollution from maritime exhaust gas cleaning systems. nih.gov

Analytical Methods for Environmental Monitoring of Fluorenes

A variety of analytical techniques are employed for the detection and quantification of fluorenes, including this compound, in environmental samples. The choice of method depends on the sample matrix, required sensitivity, and the specific compounds of interest.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for identifying and quantifying individual PAHs in complex mixtures. It has been used to identify this compound in crude oil and to characterize scrubber water. nih.govnih.govnih.gov

Spectrofluorimetry: Fluorescence-based methods are highly sensitive for detecting PAHs. Synchronous spectrofluorimetry, in particular, offers rapidity and low detection limits for monitoring fluorene in water samples. nih.gov Specialized optical sensors using fluorescence have been developed for in-situ detection of PAHs like fluorene in the marine environment. nih.gov

High-Performance Liquid Chromatography (HPLC): Often coupled with fluorescence detection (FLD), HPLC is another common method for analyzing PAHs. labsolu.ca

Supercritical Fluid Extraction (SFE): SFE can be used as a sample preparation technique to selectively extract PAHs from solid matrices like aerosol particles before analysis by methods like GC-MS. cenmed.com

Common Analytical Methods for Fluorene Monitoring
MethodDescriptionApplication Example
GC-MSSeparates compounds in a gas stream and identifies them by their mass-to-charge ratio.Identification of specific isomers like 1,7-DMF in crude oil. nih.gov
Synchronous SpectrofluorimetryMeasures fluorescence by scanning both excitation and emission wavelengths simultaneously with a constant offset.Rapid and sensitive monitoring of fluorene in river waters. nih.gov
HPLC-FLDSeparates compounds in a liquid stream and detects them based on their native fluorescence.Analysis of PAH metabolites in biological samples. labsolu.ca
Optical SensorsUtilize the fluorescence properties of PAHs for real-time, in-situ measurements.Deployment on ocean gliders to detect fluorene in seawater. nih.gov

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,7-Dimethylfluorene relevant to experimental design?

  • Methodological Answer : Key properties include its boiling point (329.4°C at 760 mmHg), LogP (3.87), and density (1.074 g/cm³). These parameters influence solvent selection, purification methods (e.g., distillation or chromatography), and stability under thermal conditions. For instance, its high boiling point necessitates vacuum distillation for isolation .

Q. How is this compound synthesized, and what are common characterization techniques?

  • Methodological Answer : A primary synthesis route involves selenium dehydrogenation of gibberic acid derivatives. Post-synthesis, characterization employs GC-MS for purity analysis and NMR (¹H/¹³C) to confirm regioselectivity of methyl groups at the 1,7-positions. Cross-conjugation effects in its structure can be studied via UV-Vis spectroscopy .

Q. What analytical methods are validated for detecting this compound in environmental samples?

  • Methodological Answer : GC-MS with electron ionization is preferred for trace analysis in sediments. Sample preparation involves Soxhlet extraction using dichloromethane, followed by silica gel cleanup to isolate polyaromatic hydrocarbons (PAHs). Quantification requires calibration against certified reference materials .

Advanced Research Questions

Q. How does the cross-conjugation in this compound affect electronic conductance compared to fluorenone derivatives?

  • Methodological Answer : Cross-conjugation in this compound reduces destructive quantum interference (DQI), leading to higher conductance than meta-linked fluorenone analogues. This is quantified using single-molecule junction experiments with gold electrodes. Conductance differences (2–3 orders of magnitude) arise from the absence of electron-withdrawing groups in dimethylfluorene, as shown in comparative studies .

Q. What contradictions exist in environmental toxicity data for this compound, and how can they be resolved?

  • Methodological Answer : Discrepancies in ecotoxicological studies (e.g., zooplankton toxicity vs. sediment adsorption rates) stem from variability in bioavailability models. Resolving these requires standardized OECD 315/316 tests under controlled pH and organic carbon content. Synchrotron-based XANES can further clarify binding mechanisms with organic matter .

Q. How can computational models predict the photodegradation pathways of this compound in aquatic systems?

  • Methodological Answer : Density functional theory (DFT) simulations at the B3LYP/6-311+G(d,p) level identify reactive sites for hydroxyl radical attack. Coupled with HPLC-MS/MS for intermediate detection, these models reveal preferential degradation at the methyl-substituted positions, forming quinone derivatives .

Q. What experimental challenges arise in studying this compound’s crystalline structure, and how are they mitigated?

  • Methodological Answer : Crystallization difficulties due to its planar aromatic structure are addressed via slow vapor diffusion using toluene/hexane. Single-crystal X-ray diffraction requires low-temperature (100 K) data collection to minimize thermal motion artifacts. Hirshfeld surface analysis further resolves weak C–H···π interactions .

Data Analysis and Validation

Q. What statistical approaches are recommended for reconciling conflicting bioassay results involving this compound?

  • Methodological Answer : Multivariate analysis (e.g., PCA or PLS-DA) can identify confounding variables (e.g., solvent polarity or exposure duration). Bootstrapping with 1,000 iterations validates robustness, while Grubbs’ test eliminates outliers in dose-response datasets .

Q. How do structural modifications at the 9-position of fluorene alter the bioactivity of this compound derivatives?

  • Methodological Answer : Introducing substituents at the 9-position (e.g., hydroxyl or nitro groups) modulates electron density, assessed via Hammett constants (σ). Bioactivity shifts are quantified using SPR biosensors (e.g., binding affinity to estrogen receptors) and compared to QSAR predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.